molecular formula C21H30N2O8 B3950198 4-{[1-(2,3-dimethoxybenzyl)-4-piperidinyl]carbonyl}morpholine oxalate

4-{[1-(2,3-dimethoxybenzyl)-4-piperidinyl]carbonyl}morpholine oxalate

Cat. No. B3950198
M. Wt: 438.5 g/mol
InChI Key: FGBZXLGNYSXDLZ-UHFFFAOYSA-N
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Description

4-{[1-(2,3-dimethoxybenzyl)-4-piperidinyl]carbonyl}morpholine oxalate, commonly known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMXB-A belongs to the class of compounds known as nicotinic acetylcholine receptor agonists, which are known to have a wide range of physiological and pharmacological effects.

Scientific Research Applications

DMXB-A has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of ischemic stroke, traumatic brain injury, and spinal cord injury. DMXB-A has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. In addition, it has been shown to have anti-inflammatory and analgesic effects.

Mechanism of Action

DMXB-A is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is widely distributed in the central nervous system and plays a critical role in various physiological processes, including learning and memory, attention, and inflammation. Activation of the α7 nAChR by DMXB-A leads to the opening of ion channels, which results in the influx of calcium ions and the release of neurotransmitters, such as acetylcholine and glutamate. This leads to the activation of downstream signaling pathways, which mediate the physiological and pharmacological effects of DMXB-A.
Biochemical and Physiological Effects:
DMXB-A has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of acetylcholine and other neurotransmitters, such as dopamine and serotonin, which are involved in various physiological processes, including learning and memory, attention, and mood regulation. DMXB-A has also been shown to have anti-inflammatory and analgesic effects, which are mediated by the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory pathways. In addition, DMXB-A has been shown to have neuroprotective effects, which are mediated by the inhibition of apoptosis and the activation of cell survival pathways.

Advantages and Limitations for Lab Experiments

DMXB-A has several advantages for use in lab experiments. It is a highly selective agonist of the α7 nAChR, which allows for the specific activation of this receptor without affecting other receptors. It has also been shown to have high affinity and potency for the α7 nAChR, which allows for the use of low concentrations in experiments. However, DMXB-A also has some limitations. It has a short half-life, which requires frequent dosing in experiments. It is also relatively expensive, which may limit its use in some labs.

Future Directions

There are several future directions for research on DMXB-A. One area of research is the development of novel analogs of DMXB-A with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of the potential therapeutic applications of DMXB-A in various neurological and psychiatric disorders. This includes the investigation of its potential use in combination with other drugs for the treatment of these disorders. Finally, further research is needed to elucidate the mechanisms underlying the biochemical and physiological effects of DMXB-A, which may lead to the development of new drugs with similar or improved effects.

properties

IUPAC Name

[1-[(2,3-dimethoxyphenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4.C2H2O4/c1-23-17-5-3-4-16(18(17)24-2)14-20-8-6-15(7-9-20)19(22)21-10-12-25-13-11-21;3-1(4)2(5)6/h3-5,15H,6-14H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBZXLGNYSXDLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCC(CC2)C(=O)N3CCOCC3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{[1-(2,3-dimethoxybenzyl)-4-piperidinyl]carbonyl}morpholine oxalate
Reactant of Route 2
4-{[1-(2,3-dimethoxybenzyl)-4-piperidinyl]carbonyl}morpholine oxalate
Reactant of Route 3
4-{[1-(2,3-dimethoxybenzyl)-4-piperidinyl]carbonyl}morpholine oxalate
Reactant of Route 4
4-{[1-(2,3-dimethoxybenzyl)-4-piperidinyl]carbonyl}morpholine oxalate
Reactant of Route 5
4-{[1-(2,3-dimethoxybenzyl)-4-piperidinyl]carbonyl}morpholine oxalate
Reactant of Route 6
Reactant of Route 6
4-{[1-(2,3-dimethoxybenzyl)-4-piperidinyl]carbonyl}morpholine oxalate

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